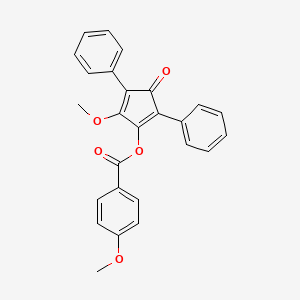
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is a complex organic compound characterized by its unique cyclopentadienone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a cyclopentadienone derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
Uniqueness
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is unique due to its cyclopentadienone core, which imparts distinct chemical properties. This structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
22837-61-2 |
|---|---|
Molekularformel |
C26H20O5 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(5-methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C26H20O5/c1-29-20-15-13-19(14-16-20)26(28)31-25-22(18-11-7-4-8-12-18)23(27)21(24(25)30-2)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI-Schlüssel |
SHVTZWFMWFFKGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C2OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


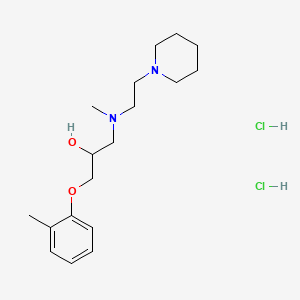
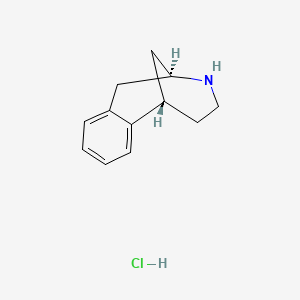
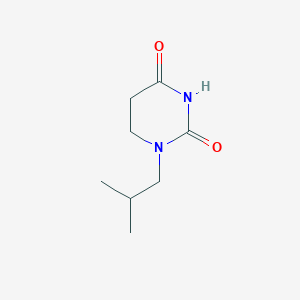
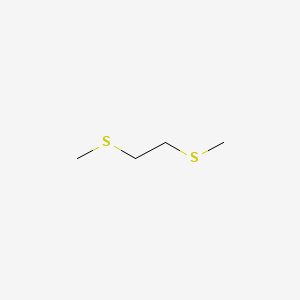
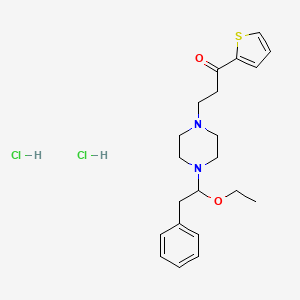
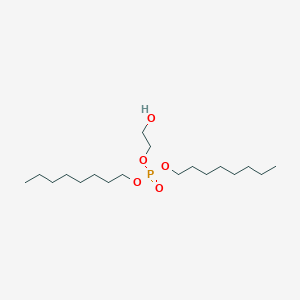
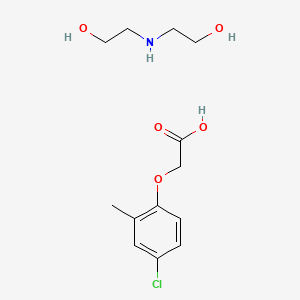
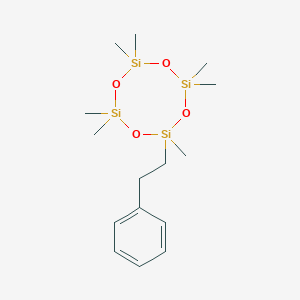
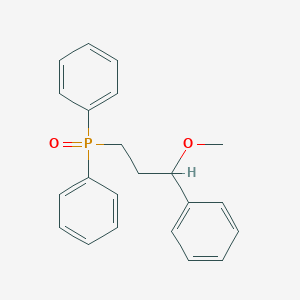
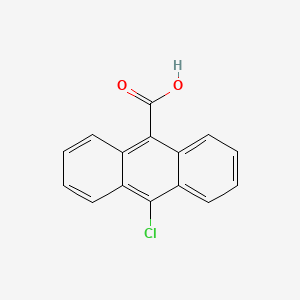
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
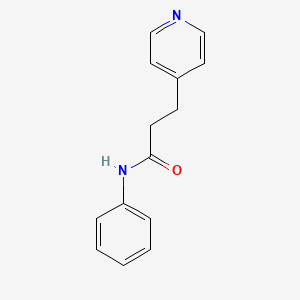
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
